molecular formula C10H10F3NO B1340899 8-(Trifluoromethyl)chroman-4-amine CAS No. 890839-70-0

8-(Trifluoromethyl)chroman-4-amine

Cat. No.: B1340899
CAS No.: 890839-70-0
M. Wt: 217.19 g/mol
InChI Key: SZKIIVYBHMLAKJ-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)chroman-4-amine, also known as 8-(TFMCA), is an aromatic amine compound that has been studied for its potential applications in scientific research. 8-(TFMCA) is of interest to scientists due to its unique properties, such as its ability to form a stable complex with metal ions, its resistance to oxidation, and its low toxicity.

Scientific Research Applications

Synthesis and Chemical Reactions

Chemical Synthesis and Reactions

8-(Trifluoromethyl)chroman-4-amine is involved in various synthesis and reaction mechanisms. For instance, it is part of reactions leading to the formation of 2-(alkyl/arylaminomethylene)-2-hydroxy-2-(polyfluoroalkyl)chroman-4-ones through reactions with amines, showcasing its role in creating complex molecular structures with potential biological activity (Sosnovskikh, Irgashev, & Barabanov, 2006).

Catalysis

Catalytic Applications

The trifluoromethyl group, a characteristic feature of this compound, is highlighted for its importance in pharmaceutical and agrochemical compound design due to its electron-withdrawing properties, which can influence molecular reactivity and stability. Studies have developed efficient methods for the trifluoromethylation of aryl substrates, indicating the relevance of such compounds in enhancing the properties of organic molecules (Cho et al., 2010).

Material Science and Environmental Applications

Photocatalysis and Environmental Remediation

The application of compounds related to this compound extends into material science, where their derivatives are used in catalysis for environmental remediation. For example, graphene-based catalysts incorporating similar structures are employed in the reduction of nitro compounds to amines, underscoring the environmental benefits and the role of these compounds in creating efficient catalysts for pollution control (Nasrollahzadeh et al., 2020).

Advanced Organic Materials

Advanced Organic Synthesis

The role of trifluoromethylated compounds in the synthesis of biologically relevant structures, such as amines and amino acids, is significant. Their incorporation into drug design and synthesis of polymers for automotive, aerospace, and health applications demonstrates the versatility and importance of trifluoromethylated compounds like this compound in modern organic chemistry and material science (Froidevaux et al., 2016).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261 and P305+P351+P338 .

Future Directions

Given the significant role of the chroman-4-one framework in medicinal chemistry, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and aid in drug designing and development .

Properties

IUPAC Name

8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7/h1-3,8H,4-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKIIVYBHMLAKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585683
Record name 8-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890839-70-0
Record name 8-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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